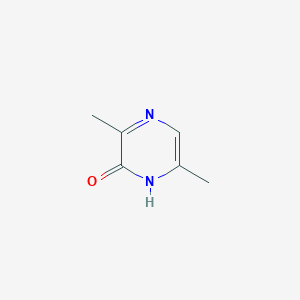

2-Hydroxy-3,6-dimethylpyrazine

Description

Properties

IUPAC Name |

3,6-dimethyl-1H-pyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-4-3-7-5(2)6(9)8-4/h3H,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUNWZLUSFPXBIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=O)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70502763 | |

| Record name | 3,6-Dimethylpyrazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70502763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16289-18-2 | |

| Record name | 3,6-Dimethylpyrazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70502763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-dimethylpyrazin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Characterization and Chemical Behavior of 2 Hydroxy 3,6 Dimethylpyrazine

Tautomerism Studies and Spectroscopic Analysis of Hydroxypyrazines

Hydroxypyrazines, including 2-hydroxy-3,6-dimethylpyrazine, are known to exhibit keto-enol tautomerism. This phenomenon involves the migration of a proton and the shifting of bonding electrons, resulting in the existence of two or more constitutional isomers that are in equilibrium. In the case of this compound, it can exist in the hydroxy (enol) form and the pyrazinone (keto) form, specifically as 3,6-dimethylpyrazin-2(1H)-one. The equilibrium between these tautomers is influenced by factors such as the solvent, temperature, and pH of the environment.

The characterization and differentiation of these tautomeric forms are heavily reliant on spectroscopic techniques. While specific, detailed spectroscopic data for this compound is not extensively documented in publicly available literature, the analysis of related pyrazine (B50134) compounds provides a strong basis for understanding its spectroscopic behavior.

Spectroscopic Data for Related Pyrazine Compounds

| Spectroscopic Technique | Compound | Observed Features |

| ¹H NMR | 2,6-Dimethylpyrazine (B92225) (in CDCl₃) | Chemical shifts observed at approximately 2.53 ppm (methyl protons) and 8.26 ppm (ring protons). |

| ¹³C NMR | 2,6-Dimethylpyrazine (in CDCl₃) | Signals corresponding to the methyl carbons and the aromatic ring carbons. |

| IR Spectroscopy | 2,6-Dimethylpyrazine | Characteristic peaks for C-H and C=N stretching, and ring vibrations. |

| UV-Vis Spectroscopy | 2,6-Dimethylpyrazine | Absorption maxima related to π → π* and n → π* electronic transitions within the pyrazine ring. |

For this compound, the presence of the hydroxyl group in the enol form would be expected to give a characteristic O-H stretching band in the IR spectrum. In the keto form (3,6-dimethylpyrazin-2(1H)-one), a strong carbonyl (C=O) stretching absorption would be a key diagnostic feature. Similarly, ¹H and ¹³C NMR spectroscopy would be instrumental in distinguishing between the tautomers. The enol form would show a signal for the hydroxyl proton, while the keto form would exhibit a signal for the N-H proton. The chemical shifts of the ring carbons would also differ significantly between the two forms.

Reaction Mechanisms and Stability Investigations in Chemical Environments

The stability and reactivity of this compound are critical aspects of its chemical behavior. While specific studies on this compound are limited, general knowledge of pyrazine chemistry and findings on related molecules offer valuable insights.

Hydroxypyrazines can participate in a variety of chemical reactions. The hydroxyl group can undergo reactions typical of phenols, such as etherification and esterification. The pyrazine ring itself can be subject to electrophilic and nucleophilic substitution reactions, although the electron-donating nature of the hydroxyl group and the electron-withdrawing nature of the ring nitrogens can complicate reactivity patterns.

The stability of this compound can be influenced by several factors, including pH, temperature, and the presence of oxidizing or reducing agents. For instance, in acidic or basic conditions, the tautomeric equilibrium can be shifted, which may affect the compound's stability and reactivity. Thermal processing can also lead to degradation or transformation of pyrazines.

A notable aspect of the reactivity of this compound is its role as an intermediate in the biodegradation of other pyrazines. For example, it has been identified as a metabolite in the degradation pathway of 2,5-dimethylpyrazine (B89654) by the bacterium Rhodococcus erythropolis. This suggests that in certain biological environments, this compound is a relatively stable intermediate that can be further metabolized.

Factors Influencing the Stability of Pyrazines

| Factor | Effect on Stability |

| pH | Can shift the tautomeric equilibrium and influence reaction rates. |

| Temperature | High temperatures can lead to thermal degradation or rearrangement. |

| Oxidizing/Reducing Agents | The pyrazine ring and its substituents can be susceptible to oxidation or reduction. |

| Biological Systems | Can be formed as a stable intermediate in metabolic pathways. |

Biological Activities and Mechanistic Studies of 2 Hydroxy 3,6 Dimethylpyrazine and Analogues

Antimicrobial and Antibiotic Properties of Pyrazine (B50134) Derivatives (e.g., Aspergillic Acid)

Pyrazine and its derivatives exhibit a broad spectrum of antimicrobial activities, making them a subject of interest in the development of new therapeutic agents. tandfonline.comresearchgate.net The pyrazine scaffold is a key component in various drugs with antibacterial, antifungal, and antiviral properties. researchgate.net

One of the most notable naturally occurring pyrazine derivatives with antibiotic properties is Aspergillic acid . First isolated from the fungus Aspergillus flavus, aspergillic acid has been shown to be effective against both Gram-positive and Gram-negative bacteria. wikipedia.org Its mechanism of action is believed to involve the chelation of essential metal ions, which disrupts bacterial metabolic processes. wikipedia.org The hydroxamic acid functional group within the aspergillic acid structure is crucial for its toxic action. wikipedia.org

Research has also explored the antimicrobial potential of synthetic pyrazine derivatives. For instance, certain hydrazinium (B103819) salts of pyrazinecarboxylic acids have demonstrated more potent antibacterial activity against Escherichia coli, Salmonella typhi, and Vibrio cholerae than their corresponding free acids. researchgate.net Furthermore, novel triazolo[4,3-a]pyrazine derivatives have shown promising antibacterial activity against Staphylococcus aureus and E. coli, with some compounds exhibiting efficacy comparable to the antibiotic ampicillin. mdpi.com The inclusion of an indole (B1671886) moiety in these derivatives appears to enhance their antibacterial effects, possibly by facilitating hydrogen bond interactions with target receptors. mdpi.com

The table below summarizes the antimicrobial activity of selected pyrazine derivatives.

| Compound/Derivative | Target Microorganism(s) | Observed Effect | Reference(s) |

| Aspergillic Acid | Gram-positive and Gram-negative bacteria | Bactericidal | wikipedia.org |

| Hydrazinium salts of pyrazinecarboxylates | E. coli, S. typhi, V. cholerae | Enhanced antibacterial activity | researchgate.net |

| Triazolo[4,3-a]pyrazine derivatives | S. aureus, E. coli | Antibacterial activity comparable to ampicillin | mdpi.com |

| Pyrazine-2-carboxylic acid derivatives | E. coli, P. aeruginosa, B. subtilis, S. aureus, C. albicans | Good antimicrobial activity | rjpbcs.com |

Chemoprotective Research Involving Pyrazine Compounds

The pyrazine ring is a fundamental scaffold in the design of various therapeutic agents, including those with chemoprotective and anticancer properties. mdpi.comnih.gov The structural versatility of pyrazine allows for modifications that can lead to compounds with significant biological activity against cancer cell lines. imist.mabenthamdirect.com

Studies have shown that pyrazine derivatives can induce apoptosis in cancer cells and exhibit cytotoxic effects against various human cancer cell lines. researchgate.net For example, certain chalcone-pyrazine derivatives have demonstrated significant inhibitory effects on A549 (lung carcinoma), Colo-205 (colon adenocarcinoma), and MCF-7 (breast adenocarcinoma) cell lines. mdpi.com The mechanism of action for some of these compounds involves the inhibition of key enzymes or receptors involved in cancer cell proliferation and survival. researchgate.net

Ligustrazine, a pyrazine derivative, has been shown to inhibit the proliferation and metastasis of cancer cells. mdpi.com Hybrids of ligustrazine with other natural products, such as curcumin, have yielded compounds with significant inhibitory effects on lung cancer cell lines, including drug-resistant strains. nih.gov These hybrid compounds have been found to promote the accumulation of reactive oxygen species (ROS) in cancer cells, leading to apoptosis. nih.gov

The table below presents research findings on the chemoprotective effects of specific pyrazine compounds.

| Pyrazine Compound/Derivative | Cancer Cell Line(s) | Research Finding | Reference(s) |

| Chalcone-pyrazine derivatives | A549, Colo-205, MCF-7 | Significant inhibitory effects | mdpi.com |

| Ligustrazine-curcumin hybrids | A549, A549/DDP (drug-resistant) | Inhibition of cell proliferation and apoptosis induction | nih.gov |

| Substituted pyrazine compounds | Various human cancer cell lines | Cytotoxic effects | mdpi.com |

Neuromodulatory and Behavioral Research (e.g., Kairomone Activity, Fear-Associated Behaviors, Central Nervous System Effects)

Pyrazine derivatives play a significant role in neuromodulation and animal behavior, acting as key signaling molecules. nih.gov A notable example is their function as kairomones, which are semiochemicals emitted by one species that benefit another, often a predator-prey relationship. nih.gov Alkylpyrazines found in wolf urine, for instance, induce fear-associated behaviors in mice and deer. nih.govresearchgate.net

Research has identified specific pyrazine analogs, such as 2,3-diethylpyrazine (B107213) and 3-ethyl-2,5-dimethylpyrazine (B149181), that are potent inducers of fear responses in mice, including freezing, avoidance, and reduced locomotion. nih.gov The structure-activity relationship of these compounds indicates that the presence and size of alkyl groups on the pyrazine ring are critical for their activity. nih.gov

Beyond fear responses, certain pyrazines have demonstrated effects on the central nervous system. For example, 2,3-dimethylpyrazine (B1216465) has been shown to affect autonomic and central nervous activity in humans, suggesting a potential for sedative or relaxing effects. nih.gov Inhalation of this compound led to an increase in parasympathetic nervous system activity. nih.gov

The following table details the neuromodulatory and behavioral effects of specific pyrazine compounds.

| Pyrazine Compound | Organism | Behavioral/Neuromodulatory Effect | Reference(s) |

| 2,3-diethylpyrazine | Mice | Induces fear-associated behaviors (freezing, avoidance) | nih.gov |

| 3-ethyl-2,5-dimethylpyrazine | Mice | Induces fear-associated behaviors | nih.gov |

| 2,3,5-trimethylpyrazine | Mice | Induces fear-associated behaviors | nih.gov |

| Pyrazine cocktail from wolf urine | Deer | Aversive and fear-related behaviors | researchgate.net |

| 2,3-dimethylpyrazine | Humans | Affects autonomic and central nervous activity | nih.gov |

Role in Inter-Species Chemical Communication and Signaling Pathways

Pyrazines are crucial molecules in chemical communication between different species, functioning as semiochemicals that mediate interactions such as predation and defense. researchgate.net Their volatility and chemical stability make them effective for long-distance signaling. researchgate.net

As discussed in the previous section, alkylpyrazines in predator urine serve as kairomones, signaling the presence of a threat to prey animals like mice and deer. nih.govresearchgate.net This triggers innate fear responses, which are vital for survival. The perception of these chemical signals involves specific olfactory receptors and neural circuits that have been conserved through evolution. nih.gov

In insects, pyrazines are widely used as alarm pheromones. For instance, 2,5-dimethyl-3-isopentylpyrazine is an alarm pheromone in certain ant species. researchgate.net The specific blend of pyrazines can convey complex information about the nature and location of a threat. The detection of these pyrazine signals is mediated by olfactory receptors on the insect's antennae, and silencing certain receptors can reduce the behavioral response to these compounds. researchgate.net

The table below provides examples of pyrazines involved in inter-species communication.

| Pyrazine Compound | Emitting Species (Context) | Receiving Species | Type of Communication/Signaling | Reference(s) |

| Alkylpyrazines | Wolf (Predator) | Mice, Deer (Prey) | Kairomone (Predator avoidance) | nih.govresearchgate.net |

| 2,5-dimethyl-3-isopentylpyrazine | Ants | Other ants | Alarm pheromone | researchgate.net |

| 2-ethyl-3,6(5)-dimethylpyrazine | Red imported fire ant | Red imported fire ant | Pheromonal recognition | researchgate.net |

Investigation of Metabolic Pathways and Biochemical Transformations in Biological Systems

Pyrazine compounds undergo various metabolic transformations in biological systems, and their biosynthesis pathways are a subject of ongoing research. nih.gov In humans, ingested pyrazines are metabolized through several reactions before being excreted. nih.gov

The biosynthesis of many alkylpyrazines in nature, particularly in microorganisms and thermally processed foods, often involves the Maillard reaction between amino acids and sugars. nih.gov For example, 3-ethyl-2,5-dimethylpyrazine can be produced chemoenzymatically from L-threonine. nih.gov This process involves the condensation of aminoacetone and acetaldehyde, which are derived from L-threonine through the action of specific enzymes like L-threonine 3-dehydrogenase. nih.gov

In certain bacteria, such as Bacillus subtilis, specific metabolic pathways lead to the production of various pyrazines. mdpi.com The synthesis of 2,3,5,6-tetramethylpyrazine (B1682967) in these organisms involves precursors like acetoin (B143602) and ammonia (B1221849). mdpi.com Understanding these microbial metabolic pathways is crucial for the biotechnological production of pyrazines used as flavor ingredients.

The metabolism of pyrazines in mammals often involves oxidation of the aliphatic side chains. For instance, 2-ethyl-3,(5 or 6)-dimethylpyrazine is primarily oxidized to carboxylic acid derivatives in rats. nih.gov The pyrazine ring itself can also undergo biotransformation, leading to various metabolites. imist.ma

The table below outlines key aspects of pyrazine metabolism and biosynthesis.

| Process | Precursor(s) | Resulting Pyrazine(s) | Biological System/Context | Reference(s) |

| Chemoenzymatic Synthesis | L-threonine | 3-ethyl-2,5-dimethylpyrazine | Bacterial enzymes | nih.gov |

| Microbial Biosynthesis | Acetoin, Ammonia | 2,3,5,6-tetramethylpyrazine | Bacillus species | mdpi.com |

| Mammalian Metabolism | 2-ethyl-3,(5 or 6)-dimethylpyrazine | Carboxylic acid derivatives | Rats | nih.gov |

| Maillard Reaction | Amino acids, Sugars | Various alkylpyrazines | Thermally processed foods | nih.gov |

Contributions to Flavor Science and Sensory Research

Impact on Aroma Profiles of Food and Beverages

Pyrazines are a critical class of aromatic heterocyclic compounds that significantly influence the sensory experience of many thermally processed foods, including coffee, cocoa, and roasted nuts. Generally, alkylpyrazines are known for their potent nutty, roasted, and earthy aromas. For instance, compounds like 2,6-dimethylpyrazine (B92225) are associated with nutty, coffee-like, and roasted meat notes.

Quantitative Sensory Analysis and Odor Activity Value (OAV) Determination

Quantitative sensory analysis is essential for determining the significance of a specific flavor compound. This is often achieved by calculating the Odor Activity Value (OAV), which is the ratio of a compound's concentration in a food to its odor detection threshold. A compound with an OAV greater than 1 is considered to be a contributor to the food's aroma.

Many alkylpyrazines have very low odor thresholds, making them significant aroma contributors even at low concentrations. For example, 2-ethyl-3,5-dimethylpyrazine (B18607) is known for its extremely low odor threshold and consequently high OAV in many products.

However, there is no available data in the scientific literature detailing the odor detection threshold or the calculated OAV for 2-Hydroxy-3,6-dimethylpyrazine. Determining these values would require specific sensory panel evaluations and quantitative analysis in various food matrices to understand its actual contribution to aroma.

Perceptual Interactions and Synergistic Effects in Complex Food Matrices

Without specific studies on this compound, its role in perceptual interactions can only be inferred. It is plausible that, like other pyrazines, it could modulate the perception of other key odorants in a complex food system. However, empirical studies are needed to confirm any synergistic or masking effects it may have in food matrices like coffee, baked goods, or roasted meats.

Dynamics of Formation and Evolution during Food Storage and Processing (e.g., Roasted Peanuts, Roasted Duck Egg Yolk)

Pyrazines are hallmark products of the Maillard reaction, with their formation being highly dependent on factors such as temperature, time, pH, and the availability of specific precursors like amino acids and sugars. perfumerflavorist.comccsenet.org

Roasted Peanuts: During the roasting of peanuts, free amino acids and sugars react to form a wide array of volatile compounds, with pyrazines being among the most important for the characteristic roasted flavor. ccsenet.orgnih.gov The specific types and quantities of pyrazines formed are influenced by the peanut variety and roasting conditions. Key pyrazines identified in roasted peanuts include 2,5-dimethylpyrazine (B89654) and trimethylpyrazine. nih.gov

Roasted Duck Egg Yolk: The thermal processing of duck egg yolks also leads to the generation of flavor compounds through the Maillard reaction. Studies on roasted duck egg yolk have identified several potent odorants, including pyrazines like 2-ethyl-3,6-dimethylpyrazine, which contribute significantly to its aroma profile. researchgate.netnih.govnih.gov

The formation pathway for this compound would similarly involve the Maillard reaction. Its precursors would likely be a specific combination of an amino acid and a dicarbonyl compound. The evolution of this compound during storage would depend on its chemical stability and its interaction with other components in the food matrix. However, there are no specific studies that have identified or quantified the formation of this compound during the processing or storage of roasted peanuts or roasted duck egg yolk.

Analytical Techniques for Detection and Quantification of 2 Hydroxy 3,6 Dimethylpyrazine

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like 2-Hydroxy-3,6-dimethylpyrazine, which are often key contributors to the aroma of food products. This method is particularly well-suited for identifying and quantifying this compound in complex mixtures generated during thermal processing, such as the Maillard reaction. nih.govnih.gov

The analysis typically begins with the extraction of volatile compounds from the sample matrix. A common and effective method for this is headspace solid-phase microextraction (HS-SPME). This technique involves exposing a fused silica fiber coated with a stationary phase to the headspace above the sample, allowing volatile analytes to adsorb onto the fiber. The fiber is then introduced into the hot injector of the gas chromatograph, where the analytes are desorbed and transferred to the analytical column.

In the gas chromatograph, the volatile compounds are separated based on their boiling points and affinity for the stationary phase within the column. For pyrazine (B50134) analysis, a non-polar or medium-polar column is often employed. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for its identification by comparison to spectral libraries.

While specific GC-MS parameters for this compound are not extensively documented in publicly available literature, typical conditions for the analysis of similar pyrazines in roasted products can be inferred.

Table 1: Illustrative GC-MS Parameters for Pyrazine Analysis

| Parameter | Typical Setting |

| Sample Preparation | Headspace Solid-Phase Microextraction (HS-SPME) |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial 40°C, ramp to 250°C |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Scan Range | m/z 40-350 |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for Comprehensive Profiling

For a more comprehensive analysis of Maillard reaction products, including less volatile compounds, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is an invaluable tool. nih.govmdpi.com This technique offers high resolution and sensitivity, making it suitable for the quantification of this compound in various food and biological matrices.

In UPLC-MS/MS, the sample is first separated by liquid chromatography, which is adept at handling a wider range of compound polarities and volatilities compared to GC. A reversed-phase C18 column is commonly used for the separation of pyrazines. The separated compounds are then introduced into the mass spectrometer.

Electrospray ionization (ESI) is a frequently used ionization technique in this context, as it is a soft ionization method that typically keeps the parent molecule intact. In the tandem mass spectrometer (MS/MS), the parent ion of this compound is selected in the first quadrupole, fragmented in the collision cell, and the resulting daughter ions are detected in the second quadrupole. This process, known as multiple reaction monitoring (MRM), provides a high degree of selectivity and sensitivity for quantification.

Table 2: Representative UPLC-MS/MS Parameters for Pyrazine Analysis

| Parameter | Typical Setting |

| UPLC Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase | Gradient of water and acetonitrile with formic acid |

| Flow Rate | 0.2 - 0.4 mL/min |

| Ionization Source | Electrospray Ionization (ESI), positive mode |

| Mass Analyzer | Triple Quadrupole (QqQ) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Advanced Spectroscopic Methods (e.g., UV-Vis Spectroscopy, Nuclear Magnetic Resonance)

Advanced spectroscopic methods play a crucial role in the structural elucidation and characterization of this compound.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy can provide information about the electronic transitions within the molecule. Pyrazine and its derivatives typically exhibit characteristic absorption bands in the UV region. researchgate.net The absorption spectrum of pyrazine in the gas phase shows a broad continuum with less intense absorption bands between 200 and 380 nm. researchgate.net The presence of substituents, such as the hydroxyl and methyl groups in this compound, will influence the position and intensity of these absorption maxima. While UV-Vis spectroscopy is generally not used for quantification in complex mixtures due to its lack of specificity, it can be a useful tool for studying the interactions of the compound with other molecules, such as proteins.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful technique for the unambiguous structural determination of organic molecules. Both ¹H NMR and ¹³C NMR are instrumental in confirming the synthesis and structure of 2-hydroxypyrazines. beilstein-journals.orgbeilstein-journals.org

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic proton on the pyrazine ring and the protons of the two methyl groups. The chemical shift of these protons provides information about their chemical environment. Similarly, the ¹³C NMR spectrum would reveal signals for each unique carbon atom in the molecule, including the carbons of the pyrazine ring, the methyl groups, and the carbon bearing the hydroxyl group.

Table 3: Predicted NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | ~7.5 | Singlet (aromatic CH) |

| ¹H | ~2.4 | Singlet (CH₃) |

| ¹H | ~2.3 | Singlet (CH₃) |

| ¹³C | ~155 | Singlet (C-OH) |

| ¹³C | ~145 | Singlet (C-CH₃) |

| ¹³C | ~140 | Singlet (C-CH₃) |

| ¹³C | ~125 | Singlet (CH) |

| ¹³C | ~20 | Singlet (CH₃) |

| ¹³C | ~18 | Singlet (CH₃) |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Chemo-Sensory Instrumentation for Flavor Profiling (e.g., Electronic Nose, Electronic Tongue)

Electronic Nose: An electronic nose consists of an array of gas sensors that respond to volatile organic compounds (VOCs). maxwellsci.com When exposed to a sample's headspace, the sensors generate a unique pattern of responses, creating a "smellprint" of the sample. This technology is particularly useful for monitoring the formation of flavor compounds during processes like the Maillard reaction and for discriminating between samples based on their aroma profiles. researchgate.netmaxwellsci.com While not identifying individual compounds, an electronic nose can be correlated with sensory panel data and analytical results from techniques like GC-MS to provide rapid quality control. mdpi.comfrontiersin.org

The data from both electronic noses and tongues are typically analyzed using multivariate statistical methods, such as Principal Component Analysis (PCA) and Linear Discriminant Analysis (LDA), to visualize the differences between samples and to classify them based on their sensory attributes. maxwellsci.comsemanticscholar.org

Environmental Occurrence and Microbial Biotransformation of Pyrazine Compounds

Natural Abundance and Distribution of Pyrazines in Various Matrices

Pyrazines are a significant class of nitrogen-containing heterocyclic compounds that are widely distributed in nature. nih.gov Their presence is notable in a vast array of matrices, including plants, animals, and microorganisms. nih.gov These compounds are key contributors to the aroma and flavor of many foods and beverages. nih.govresearchgate.net

Alkylpyrazines, such as 2,6-dimethylpyrazine (B92225), are naturally occurring aromatic substances found in a variety of food products. They are often formed during thermal processing, such as roasting and baking, through the Maillard reaction. researchgate.net However, they are also biosynthesized by microorganisms and plants. nih.govresearchgate.net The distribution of these compounds is extensive, and they can be found in everyday consumables. For instance, 2,6-dimethylpyrazine has been detected in roasted coffee, cocoa, various teas, and a range of baked goods. researchgate.net

The following interactive table provides a summary of the natural occurrence of various pyrazine (B50134) compounds in different food and environmental matrices.

| Pyrazine Compound | Matrices | References |

|---|---|---|

| 2,6-Dimethylpyrazine | Cocoa, Coffee, Black Tea, Green Tea, Baked Potatoes, Bread, Beer, Whiskey, Potato Chips, Roasted Barley | researchgate.net |

| 2,5-Dimethylpyrazine (B89654) | Asparagus, Black Tea, Green Tea, Malt, Raw Shrimp, Soybeans, Swiss Cheeses, Wheat Bread | researchgate.net |

| 2,3,5-Trimethylpyrazine | Fermented Soybeans, Cocoa Beans, Bakery Products, Potato Products, Rum, Whiskey | researchgate.net |

| Tetramethylpyrazine | Fermented Foods (e.g., Natto), Cocoa Beans | researchgate.net |

| General Pyrazines | Soil, Wastewater, Industrial Effluents from Food Industries | researchgate.net |

Microbial Degradation Pathways and Metabolite Identification (e.g., Hydroxylation of Alkylpyrazines)

Microorganisms play a crucial role in the biotransformation and degradation of pyrazine compounds in the environment. nih.gov A number of bacteria and fungi have been identified that can utilize pyrazines as a source of carbon and nitrogen for their growth. nih.govnih.gov One of the key initial steps in the aerobic microbial degradation of alkylpyrazines is hydroxylation. lmaleidykla.lt This process involves the introduction of a hydroxyl group onto the pyrazine ring, which often serves to increase the compound's reactivity and facilitate further breakdown.

A significant finding in this area is the microbial transformation of 2,5-dimethylpyrazine to 2-Hydroxy-3,6-dimethylpyrazine. This specific hydroxylation has been observed in the bacterium Rhodococcus erythropolis strain DP-45, which was isolated from the waste gas of a fishmeal processing plant. In this strain, 2,5-dimethylpyrazine is initially hydroxylated to form this compound (HDMP). This metabolite then accumulates in the medium before being further degraded, a process that is accompanied by the release of ammonium.

Similarly, Mycobacterium sp. strain DM-11, isolated from a similar environment, has been shown to degrade 2,3-diethyl-5-methylpyrazine. The initial step in this degradation pathway is the formation of 5,6-diethyl-2-hydroxy-3-methylpyrazine. nih.govnih.gov This hydroxylated intermediate is then further metabolized. nih.govnih.gov These examples highlight a common strategy in the microbial catabolism of alkylpyrazines, where hydroxylation is a key initiating step leading to ring cleavage and eventual mineralization.

The following table details examples of microbial hydroxylation of alkylpyrazines and the identified metabolites.

| Microorganism | Substrate (Alkylpyrazine) | Hydroxylated Metabolite | References |

|---|---|---|---|

| Rhodococcus erythropolis DP-45 | 2,5-Dimethylpyrazine | This compound | |

| Mycobacterium sp. DM-11 | 2,3-Diethyl-5-methylpyrazine | 5,6-Diethyl-2-hydroxy-3-methylpyrazine | nih.govnih.gov |

Enzymes and Genetic Factors Involved in Environmental Biotransformation

The microbial biotransformation of pyrazines is mediated by specific enzymes and regulated by corresponding genetic factors. The initial hydroxylation of the pyrazine ring is a critical step that is often catalyzed by monooxygenases. lmaleidykla.lt

In the case of Rhodococcus erythropolis strain DP-45, studies have suggested that the initial hydroxylation of 2,5-dimethylpyrazine is catalyzed by either a flavin-dependent monooxygenase or a cytochrome P450-dependent monooxygenase. Further degradation of the resulting this compound is also thought to involve a cytochrome P450 enzyme. Fungi, in general, possess a wide variety of cytochrome P450 enzymes that are involved in the metabolism of a broad range of environmental pollutants. frontiersin.org

While the specific genes for pyrazine degradation in Rhodococcus and Mycobacterium have not been fully elucidated, the genomes of these genera are known to be rich in genes encoding for oxygenases and other catabolic enzymes. For instance, various oxidoreductases, including monooxygenases and dioxygenases, have been identified in the genomes of Rhodococcus strains, indicating their metabolic versatility in degrading aromatic compounds. nih.gov

In other bacteria, genes related to pyrazine metabolism have been identified, primarily in the context of biosynthesis. For example, in Bacillus subtilis, the genes tdh (L-threonine-3-dehydrogenase) and kbl are involved in the synthesis of precursors for dimethylpyrazines. mdpi.com While these are involved in synthesis rather than degradation, they highlight the genetic basis for microbial interaction with pyrazine compounds. The degradation pathways for other nitrogen-containing heterocyclic compounds, such as atrazine (B1667683) in Rhodococcus species, have been shown to be plasmid-associated, suggesting that the genetic determinants for pyrazine degradation may also be located on mobile genetic elements, facilitating their spread among microbial populations. nih.gov

The following table summarizes the key enzymes and genetic factors implicated in the biotransformation of pyrazine compounds.

| Enzyme/Genetic Factor | Function | Microorganism(s) | References |

|---|---|---|---|

| Cytochrome P450 Monooxygenases | Catalyze the hydroxylation of alkylpyrazines and further degradation of hydroxylated intermediates. | Rhodococcus erythropolis, Fungi | frontiersin.org |

| Flavin-dependent Monooxygenases | Potentially catalyze the initial hydroxylation of alkylpyrazines. | Rhodococcus erythropolis | |

| L-threonine-3-dehydrogenase (tdh gene) | Involved in the biosynthesis of pyrazine precursors. | Bacillus subtilis | mdpi.com |

| Plasmid-associated genes | Potential carriers of genes for the degradation of s-triazine herbicides (e.g., atrazine), suggesting a possible mechanism for pyrazine degradation gene dissemination. | Rhodococcus sp. | nih.gov |

Structure Activity Relationship Sar Studies and Derivative Development

Design and Synthesis of 2-Hydroxy-3,6-dimethylpyrazine Analogues and Derivatives

The foundational synthesis of this compound has been documented in historical chemical literature, providing a basis for the creation of more complex analogues. The general synthetic strategy often involves the condensation of α-dicarbonyl compounds with α-amino amides. For instance, the reaction of an appropriate α-ketoaldehyde with an amino amide can yield the hydroxypyrazine ring system.

Modern synthetic approaches to generate analogues of this compound would involve systematic modifications at several key positions of the pyrazine (B50134) ring:

Modification of the Hydroxyl Group: The hydroxyl group at the C2 position can be converted to various ethers (alkoxy derivatives) or esters to modulate lipophilicity and hydrogen bonding capacity. For example, methylation or ethylation of the hydroxyl group would yield 2-methoxy-3,6-dimethylpyrazine or 2-ethoxy-3,6-dimethylpyrazine, respectively.

Variation of the Methyl Groups: The methyl groups at the C3 and C6 positions are key targets for modification. Replacing them with other alkyl groups (e.g., ethyl, propyl, butyl) or functionalized side chains can significantly impact the molecule's steric and electronic properties.

Substitution on the Pyrazine Ring: Introduction of other substituents, such as halogens or amino groups, onto the pyrazine ring can alter its chemical reactivity and biological interactions.

A significant challenge in the synthesis of unsymmetrically substituted 2-hydroxypyrazines is controlling the regioselectivity of the condensation reaction. The choice of reactants and reaction conditions is critical to obtaining the desired isomer in high yield.

Correlating Structural Modifications with Biological and Sensory Properties

The relationship between the structure of this compound derivatives and their resulting properties is a key area of investigation.

Biological Properties:

While specific SAR studies on a wide range of this compound derivatives are not extensively documented in publicly available literature, general principles from related pyrazine compounds can be inferred. The biological activity of pyrazine derivatives is often linked to their ability to interact with biological targets such as enzymes and receptors.

For instance, studies on various alkylpyrazines have demonstrated antimicrobial activity. The potency of this activity is often correlated with the nature and size of the alkyl substituents. It is hypothesized that increasing the lipophilicity of the pyrazine derivative by elongating the alkyl chains can enhance its ability to penetrate microbial cell membranes, leading to increased antimicrobial efficacy.

| Compound | Structural Modification from this compound | Observed/Hypothesized Biological Effect |

|---|---|---|

| 2-Methoxy-3,6-dimethylpyrazine | Methylation of the hydroxyl group | Altered membrane permeability and potential changes in receptor binding. |

| 2-Hydroxy-3-ethyl-6-methylpyrazine | Replacement of a methyl group with an ethyl group | Potential increase in lipophilicity, possibly leading to enhanced antimicrobial activity. |

| 2-Hydroxy-3,6-dibutylpyrazine | Replacement of methyl groups with butyl groups | Significant increase in lipophilicity, potentially leading to stronger membrane disruption and antimicrobial effects. |

Sensory Properties:

Alkylpyrazines are well-known for their significant contribution to the aroma and flavor of many foods, particularly roasted and toasted products. The sensory properties of these compounds are highly dependent on their substitution pattern.

The odor threshold and character of pyrazine derivatives can be finely tuned by altering the substituents on the pyrazine ring. For example, 2,5-dimethylpyrazine (B89654) is known for its nutty, cocoa-like aroma, while 2-ethyl-3,5-dimethylpyrazine (B18607) has a roasted, nutty, and earthy character. It is expected that derivatives of this compound would also exhibit a range of sensory profiles. The presence of the hydroxyl group is likely to influence the volatility and polarity of the molecule, which in turn would affect its aroma profile. Conversion of the hydroxyl group to an ether or ester would likely lead to more volatile compounds with different aroma characteristics.

| Compound | Structural Modification from this compound | Anticipated Sensory Profile |

|---|---|---|

| 2-Methoxy-3,6-dimethylpyrazine | Methylation of the hydroxyl group | Likely more volatile, potentially exhibiting nutty, roasted, or coffee-like notes. |

| 2-Hydroxy-3-ethyl-6-methylpyrazine | Replacement of a methyl group with an ethyl group | Potential for a shift towards earthy, nutty, or roasted potato-like aromas. |

Exploration of Novel Pyrazine Scaffolds for Targeted Applications

The pyrazine ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds and its ability to serve as a versatile template for drug design. The this compound structure can serve as a starting point for the development of novel pyrazine scaffolds with tailored properties for specific applications.

By applying principles of medicinal chemistry, such as bioisosteric replacement and fragment-based drug design, the this compound core can be elaborated to create libraries of new compounds. For example, the hydroxyl group could be used as a handle for the attachment of larger, more complex functionalities to target specific biological pathways. The methyl groups could be replaced with moieties that are known to interact with particular enzyme active sites.

The development of novel pyrazine scaffolds based on this parent compound could lead to the discovery of new therapeutic agents with applications in areas such as oncology, infectious diseases, and neurodegenerative disorders. The inherent properties of the pyrazine ring, including its aromaticity and ability to participate in hydrogen bonding, make it an attractive core for the design of molecules that can effectively interact with biological targets.

Future Research Directions and Emerging Opportunities in Pyrazine Chemistry

Innovations in Green Synthesis and Sustainable Production of Pyrazine (B50134) Compounds

The chemical industry's shift towards sustainability has spurred the development of environmentally benign synthesis methods for pyrazine compounds. Traditional methods often involve harsh reaction conditions and the use of hazardous reagents. uni.lu Future research will increasingly focus on green chemistry principles to mitigate the environmental impact of pyrazine production.

One of the foundational methods for synthesizing 2-hydroxypyrazines was first described by Reuben G. Jones in 1949. This reaction involves the double condensation of a 1,2-dicarbonyl compound with an α-aminoamide. beilstein-journals.orgacs.orgnih.gov Recent studies have revisited this classic synthesis, offering insights and improvements that align with green chemistry principles. For instance, modifications that reduce solvent use and improve regioselectivity are key areas of development. beilstein-journals.orgresearchgate.net

Catalysis plays a pivotal role in the green synthesis of pyrazines. The development of highly efficient heterogeneous catalysts, such as platinum supported on ceria-alumina, allows for the synthesis of pyrazines from biomass-derived vicinal diols and ammonia (B1221849) under mild conditions. acs.org These catalysts are reusable, which reduces waste and production costs. acs.org Manganese pincer complexes have also emerged as effective catalysts for the dehydrogenative coupling of 2-amino alcohols to form pyrazine derivatives, with water and hydrogen gas as the only byproducts. acs.org

Microbial fermentation presents a promising avenue for the sustainable production of pyrazines. nih.gov Various strains of bacteria, such as Bacillus subtilis, have been shown to produce a range of alkylpyrazines. asm.orgnih.govnih.gov The biosynthetic pathways often involve amino acid precursors like L-threonine. asm.orgnih.gov Future research in this area will likely focus on metabolic engineering to enhance the yield and selectivity for specific pyrazine derivatives, including hydroxylated forms. mdpi.commdpi.com Optimization of fermentation conditions, such as precursor concentration and culture time, is also a key area of investigation. nih.gov

Table 1: Comparison of Synthesis Strategies for Pyrazine Compounds

| Synthesis Strategy | Advantages | Research Focus |

| Modified Jones Synthesis | Direct route to hydroxypyrazines | Improved regioselectivity, reduced solvent usage. beilstein-journals.orgresearchgate.net |

| Heterogeneous Catalysis | Reusable catalysts, mild conditions, use of biomass-derived feedstocks. acs.org | Development of more efficient and selective catalysts. acs.org |

| Homogeneous Catalysis | High selectivity. acs.org | Use of earth-abundant metal catalysts. acs.org |

| Microbial Fermentation | Sustainable, uses renewable resources, environmentally friendly. nih.govnih.gov | Strain improvement through metabolic engineering, optimization of fermentation parameters. asm.orgnih.gov |

Advanced Mechanistic Studies of Biological Interactions at the Molecular Level

Understanding the interactions of pyrazine compounds with biological macromolecules at the molecular level is crucial for the development of new therapeutic agents. researchgate.netmdpi.com Pyrazine-based compounds are known to engage in a variety of non-covalent interactions, including hydrogen bonding, π-interactions, and coordination with metal ions. nih.govacs.orgresearchgate.net The nitrogen atoms in the pyrazine ring are common hydrogen bond acceptors, a key feature in their binding to protein targets. nih.govacs.org

Future research on 2-Hydroxy-3,6-dimethylpyrazine will likely employ a combination of experimental and computational techniques to elucidate its binding mechanisms. Spectroscopic methods, such as fluorescence spectroscopy and circular dichroism, can be used to study the binding of pyrazines to proteins like human serum albumin and to observe any conformational changes that occur upon binding. rawdatalibrary.net

Molecular docking simulations are a powerful tool for predicting the binding modes of small molecules within the active sites of proteins. uni.lu These computational studies can identify key amino acid residues involved in the interaction and help to rationalize the structure-activity relationships of a series of compounds. uni.lu For this compound, molecular docking could be used to screen for potential protein targets and to guide the design of more potent derivatives.

The study of how different substituents on the pyrazine ring affect binding affinity and selectivity is an important area of research. For example, a study on the interaction of various alkyl-substituted pyrazines with pea proteins revealed that the number and position of alkyl groups significantly influenced the binding ability and the type of quenching mechanism observed. uni.lu Similar systematic studies on hydroxylated and methylated pyrazines like this compound would provide valuable data for understanding its biological activity.

Table 2: Techniques for Studying Pyrazine-Protein Interactions

| Technique | Information Provided |

| Fluorescence Spectroscopy | Binding affinity, quenching mechanism. rawdatalibrary.net |

| Circular Dichroism | Conformational changes in the protein upon binding. rawdatalibrary.net |

| Molecular Docking | Predicted binding mode, identification of key interacting residues. uni.lu |

| X-ray Crystallography | High-resolution 3D structure of the ligand-protein complex. nih.gov |

High-Throughput Screening Methodologies for Novel Pyrazine Derivatives

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large libraries of chemical compounds against a specific biological target. nih.govctppc.orgjapsonline.com This technology is particularly relevant for the discovery of novel pyrazine derivatives with therapeutic potential. nih.gov The development of combinatorial chemistry has facilitated the synthesis of large and diverse libraries of pyrazine-based compounds for screening. nih.gov

The HTS workflow involves several key steps, including target identification, assay development, and automated screening of compound libraries. japsonline.com For the discovery of novel derivatives related to this compound, a library of analogous compounds with variations in the substituent groups could be synthesized and screened against a panel of relevant biological targets.

The success of an HTS campaign is highly dependent on the quality of the compound library. Libraries should be designed to maximize chemical diversity while adhering to principles of drug-likeness. nih.gov Future efforts in this area will likely involve the use of computational tools to design focused libraries of pyrazine derivatives with a higher probability of interacting with a specific target class.

Emerging screening technologies, such as DNA-encoded libraries, offer the potential to screen vast numbers of compounds with greater efficiency. The data generated from HTS campaigns, including structure-activity relationships, provides a valuable foundation for the lead optimization phase of drug discovery, where the potency, selectivity, and pharmacokinetic properties of the initial "hits" are improved.

Interdisciplinary Applications in Advanced Materials Science and Biotechnology

The unique electronic and structural properties of the pyrazine ring make it a valuable building block for the development of advanced materials. lifechemicals.compipzine-chem.com In materials science, pyrazine-containing polymers have been investigated for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic devices. lifechemicals.comacs.org The electron-deficient nature of the pyrazine ring can be exploited to tune the optoelectronic properties of these materials. acs.org Future research could explore the incorporation of this compound into conjugated polymers to investigate how the hydroxy and methyl substituents influence properties such as charge transport and luminescence.

Metal-organic frameworks (MOFs) are another class of materials where pyrazines have found application. pipzine-chem.com The nitrogen atoms of the pyrazine ring can coordinate to metal ions to form porous, crystalline structures with applications in gas storage and separation. pipzine-chem.com Pyrazine-based MOFs have also been explored as cathode materials for aqueous zinc-ion batteries. chinesechemsoc.org The specific substitution pattern of this compound could lead to MOFs with novel topologies and functional properties.

In the realm of biotechnology, pyrazine derivatives are widely recognized for their role as flavor and fragrance compounds. d-nb.info The sustainable production of these compounds through microbial fermentation is a key area of research, as discussed in section 9.1. Beyond their sensory properties, pyrazine derivatives have been investigated for a range of biological activities, including antimicrobial and anticancer effects. tandfonline.commdpi.comscispace.com The development of pyrazine-based biosensors is another emerging application, where the interaction of a pyrazine derivative with a biological target can be transduced into a measurable signal.

The interdisciplinary nature of pyrazine research, spanning from synthetic chemistry to materials science and biology, ensures a vibrant future for the exploration of compounds like this compound and their potential to contribute to technological and therapeutic advancements.

Q & A

Q. What are the primary synthetic routes for 2-Hydroxy-3,6-dimethylpyrazine in laboratory settings?

- Methodological Answer : Two main approaches are documented:

- Cascade Reaction : Aryl methyl ketones undergo condensation with hydrazines under mild acidic conditions (e.g., ethanol/AcOH) to yield 2-hydroxy-3,6-diaryl-pyrazines. Temperature modulates product selectivity, with higher temperatures favoring pyrazine formation over imidazoles .

- Bisulfite-Mediated Pathway : Reaction of pyruvohydroxamic acid bisulfite adduct with aminoacetone produces this compound 1-oxide, a precursor that can be reduced to the target compound .

Q. How is NMR spectroscopy used to confirm the tautomeric form of this compound?

- Methodological Answer : Integration of proton signals in -NMR spectra distinguishes keto-enol tautomers. For this compound, the absence of enolic protons and dominance of the keto form (≥70%) is inferred by comparing methyl proton integrals with theoretical models. Vicinal coupling constants () further validate substituent effects on ring conformation .

Q. What analytical techniques are critical for characterizing pyrazine isomers, such as this compound?

- Methodological Answer :

- GC-MS : Retention times and fragmentation patterns (e.g., base peak m/z = 135 for ethyl-methylpyrazines) help differentiate isomers. However, co-elution of isomers (e.g., 3,5- vs. 3,6-dimethyl) may require complementary methods .

- HRGC-EI-MS : High-resolution gas chromatography paired with electron ionization mass spectrometry resolves low-purity mixtures, though NMR data may remain elusive without further purification .

Advanced Research Questions

Q. How do isotopic labeling studies elucidate the biosynthetic origins of pyrazine derivatives like this compound?

- Methodological Answer : Multi-element stable isotope analysis (^{15}\text{N}/^{14}\text{N}, \, ^{2}\text{H}/^{1}\text{H}, \, ^{13}\text{C}/^{12}\text{C}) traces precursor incorporation. For example:

- values (-2.9‰) in 2-ethyl-3,5/6-dimethylpyrazine indicate nitrogen sourcing from aminoacetone or 2,3-pentanedione .

- depletion (-20.6‰) reflects glucose-derived carbons in microbial biosynthesis pathways .

Q. What challenges arise in resolving isomeric mixtures of alkylpyrazines during synthesis and analysis?

- Methodological Answer :

- Synthetic Challenges : Condensation of 1,2-diaminopropane with 2,3-pentanedione yields inseparable isomers (e.g., 2-ethyl-3,5- vs. 3,6-dimethylpyrazine). Fractional crystallization or chiral chromatography may be required for isolation .

- Analytical Limitations : Mass spectra of isomers (e.g., m/z = 135, 136) are often identical, necessitating isotopic or nuclear Overhauser effect (NOE) NMR experiments for structural assignment .

Q. How can mechanistic studies resolve contradictions in bioactivity data for pyrazines across different biological systems?

- Methodological Answer :

- Electrophysiological Profiling : GC-EAD (Gas Chromatography-Electroantennographic Detection) identifies bioactive isomers. For example, fire ants exhibit stronger responses to 2-ethyl-3,6-dimethylpyrazine than its 3,5-isomer, highlighting stereoelectronic specificity in pheromone reception .

- Apoptosis Assays : Radical-mediated DNA strand-breakage assays (e.g., detection of cleaved PARP and SAPK/JNK) differentiate cytotoxic effects of dihydropyrazine derivatives, contextualizing bioactivity variations .

Q. What strategies optimize the regioselectivity of pyrazine synthesis under varying reaction conditions?

- Methodological Answer :

- Temperature Control : Higher temperatures (e.g., 80–100°C) favor pyrazine formation over imidazoles by increasing carbonyl group reactivity in cascade reactions .

- Catalytic Modulation : Acidic conditions (e.g., acetic acid) promote cyclization, while basic conditions may shift selectivity toward alternative intermediates .

Key Research Gaps and Recommendations

- Isomer-Specific Bioactivity : Prioritize enantiomeric separation and in vivo biodistribution studies (e.g., -labeling in murine models) to clarify pharmacokinetic disparities .

- Biosynthetic Engineering : Leverage GRAS organisms (e.g., Bacillus subtilis) for sustainable production via metabolic pathway optimization .

- Advanced Structural Elucidation : Apply 2D-NMR (e.g., HSQC, NOESY) and X-ray crystallography to resolve tautomeric and isomeric ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.